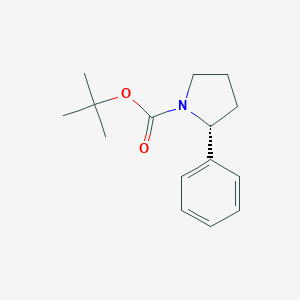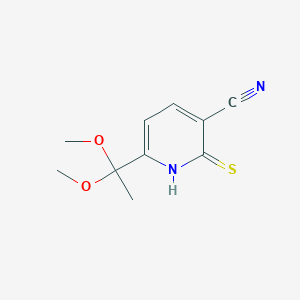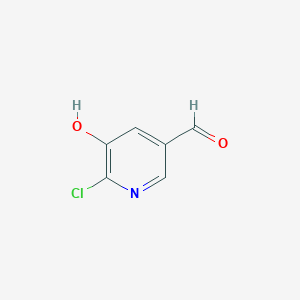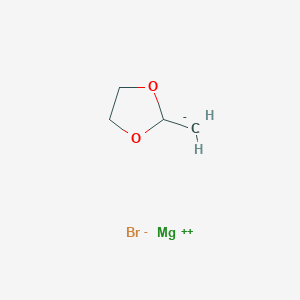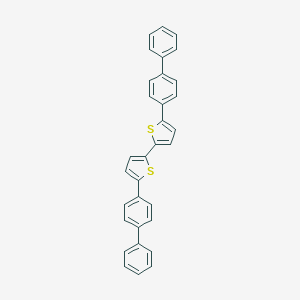
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene
Vue d'ensemble
Description
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene, also known as DIBT, is an organic compound composed of two thiophene rings with two biphenyl groups attached. It is a polymeric material used in a variety of applications, including optoelectronics, solar cells, and organic light-emitting diodes (OLEDs). DIBT is a promising material for these applications due to its high thermal stability, good solubility, and excellent electrical properties.
Applications De Recherche Scientifique
Organic Field-Effect Transistors (OFETs)
This compound is used as a p-type organic semiconductor . Organic semiconductors are used in the construction of organic field-effect transistors (OFETs), which are the building blocks of organic electronics. OFETs are used in applications such as flexible displays, e-paper, and other wearable electronic devices.
Mécanisme D'action
Target of Action
This compound is a type of organic semiconductor, and it’s often used in the field of organic field-effect transistors (OFET) and organic photovoltaics (OPV) materials .
Mode of Action
As an organic semiconductor, the compound interacts with its targets by facilitating the movement of charge carriers, such as electrons or holes . The compound’s structure, which includes two thiophene rings connected by biphenyl groups, allows for effective π-conjugation and charge transport .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in electronic applications rather than biological ones . The electronic properties of the compound, such as charge transport, can be influenced by its molecular structure and the arrangement of its atoms .
Result of Action
The primary result of the compound’s action is the facilitation of charge transport in electronic devices . This can lead to improved performance in devices such as organic field-effect transistors and organic photovoltaics .
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNXLFCTPWBYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442941 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5mu-[Di(1,1mu-biphenyl)-4-yl]-2,2mu-bithiophene | |
CAS RN |
175850-28-9 | |
| Record name | AGN-PC-0N85WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of BP2T nanocrystals influence their optical properties?
A: Research indicates a size-dependent shift in the optical properties of BP2T nanocrystals. As the size of these nanocrystals decreases below 560 nm, a blue shift is observed in the 0-1 band peak energy compared to bulk BP2T crystals. This phenomenon is attributed to quantum confinement effects, which become more pronounced with decreasing crystal size. []
Q2: Can BP2T be used as an active material in optoelectronic devices?
A: Yes, BP2T shows promise as an active material for optoelectronic applications. Studies have demonstrated the fabrication of vertical microcavities utilizing BP2T submicron particles embedded within a poly(vinyl alcohol) matrix. These microcavities exhibit gain-narrowed emissions at the 0-3 emission band of BP2T under specific excitation densities, indicating their potential for light amplification applications. []
Q3: How does the molecular structure of BP2T and its analogues influence their performance in organic field-effect transistors (OFETs)?
A: Research comparing BP2T (PPTTPP) with structurally similar compounds like 2,5-di-4-biphenylthiophene (PPTPP) and 4,4´-di-2,2´-bithienylbiphenyl (TTPPTT) in OFETs reveals the impact of molecular structure on device performance. The specific conductivity and charge carrier mobility of these compounds are observed to decay over time, potentially due to factors like induced dipoles, structural changes, and interactions with the dielectric interface. This highlights the importance of understanding structure-property relationships for optimizing the performance of organic semiconductors. []
Q4: Can BP2T be used to enhance the sensing capabilities of graphene?
A: Yes, BP2T has been successfully employed to functionalize graphene for enhanced ammonia detection. This functionalization leverages the strong π–π stacking interactions between the aromatic structures of BP2T and graphene. The BP2T-functionalized graphene exhibits a three-fold increase in sensitivity towards ammonia compared to pristine graphene, demonstrating its potential in gas sensing applications. []
Q5: How does BP2T organize itself at the nanoscale, and how does this compare to similar molecules?
A: BP2T exhibits interesting self-assembly behaviors at the nanoscale. Studies reveal that when deposited on muscovite mica, both BP2T (PPTTPP) and its analogue, TTPPTT, form fiber-like nanostructures. Interestingly, the growth patterns of these molecules differ: BP2T's growth resembles that of p-phenylene oligomers, while TTPPTT aligns more closely with α-thiophene oligomers. These findings provide insights into the molecular-level interactions governing the self-assembly of organic semiconductors. []
Q6: What are the potential applications of BP2T nanofiber films in optoelectronics?
A: Research on BP2T nanofiber films investigates their surface morphology and explores their potential in optoelectronic devices. By calculating optical parameters, researchers aim to understand and optimize the performance of BP2T-based nanofiber optoelectronic devices. This work contributes to the development of novel materials and device architectures for applications in areas such as light-emitting diodes, solar cells, and sensors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



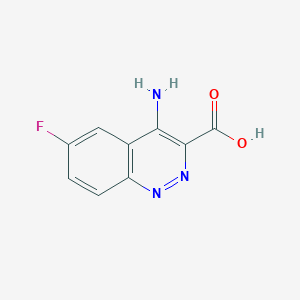
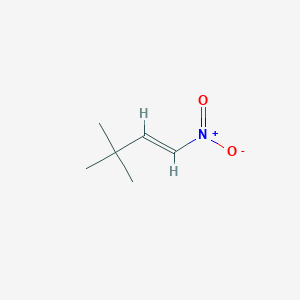
![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
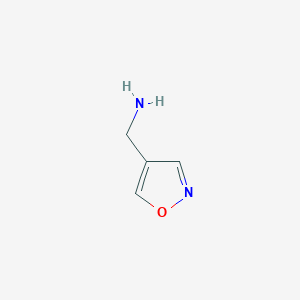
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
